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Compound of Interest
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cat. No.: B611623

A Meta-analysis of VAL-201 Research Findings for the Treatment of Advanced Prostate Cancer

Introduction

VAL-201 is a novel synthetic decapeptide developed by ValiRx plc for the treatment of
advanced prostate cancer and other solid tumors.[1][2] It represents a targeted therapy
approach, focusing on a specific protein-protein interaction crucial for cancer cell proliferation.
This guide provides a meta-analysis of publicly available research findings on VAL-201,
offering a comparison with the therapeutic landscape for advanced prostate cancer and
detailing the experimental data and protocols from its clinical development.

Mechanism of Action

VAL-201 functions by inhibiting the interaction between the androgen receptor (AR) and Src
tyrosine kinase.[1][3] In prostate cancer cells, the binding of steroid hormones (like androgens)
or epidermal growth factor (EGF) to the AR triggers the formation of an AR-Src complex. This
association activates Src kinase, which in turn initiates a signaling cascade, including the Ras-
Erk pathway, promoting DNA synthesis and progression of the cell cycle from the G1 to the S
phase, ultimately leading to cell proliferation.[1][3] By preventing the AR-Src association, VAL-
201 effectively blocks this signaling pathway and inhibits cancer cell growth.[1]
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Figure 1: VAL-201 Mechanism of Action.

Clinical Research Findings: Phase I/ll Study

(VAL201-001)
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A first-in-human, open-label, dose-escalation Phase I/l clinical trial (NCT02280317) was
conducted to evaluate the safety, tolerability, and preliminary efficacy of VAL-201 in patients
with locally advanced or metastatic prostate cancer.[1][2]

Data Presentation

Table 1: Summary of VAL201-001 Phase I/1l Trial Results
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Parameter

Primary Objective

Finding

Assess safety and
tolerability; determine
Maximum Tolerated Dose
(MTD).

Source

[1]

Patient Population

Patients with locally advanced

or metastatic prostate cancer.

[2]

Dosage and Admin

0.5 mg/kg to 5.0 mg/kg,
subcutaneous injection on
Days 1, 8, and 15 of a 3-week

cycle.

[1]

Safety

Well-tolerated; no dose-limiting

toxicities (DLTs) observed.

[1]

Adverse Events

Primarily Grade 1 injection site

reactions and fatigue.

[1]

Efficacy (Response Rate)

54.5% response rate (defined
by lack of disease progression
per PCWG2 criteria).

[4]

PSA Response

5 of 8 patients showed an
increase in PSA doubling time.
2 patients experienced a
decrease in PSA levels during

treatment.

[1]14]

Tumor Response

5 of 8 patients showed stable
disease on imaging. No
increase in metastatic lesions

during treatment.

[1]14]

| Trial Status | Completed, but later listed as discontinued as of May 20, 2020. | |

Comparison with Alternatives
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VAL-201 was developed as a potential treatment for castration-resistant prostate cancer
(CRPC), a stage of the disease where tumors no longer respond to androgen deprivation
therapy (ADT).[3] While direct comparative studies between VAL-201 and other CRPC
treatments are not available, it is useful to contextualize its potential role within the existing
treatment landscape.

Table 2: Comparison of Therapeutic Alternatives for Advanced Prostate Cancer

. Mechanism of Reported Efficacy
Treatment Modality . Common Use Case .
Action Metric (Examples)

54.5% response

Inhibits AR-Src Investigational for )
. . . rate (no disease
VAL-201 protein-protein advanced/metastati . .
. . progression) in
interaction. C prostate cancer.

Phase l/lL.[4]

Reduces levels of o S
o First-line treatment for ~ High initial response
Androgen Deprivation androgens that ) )
) metastatic prostate rates, but resistance
Therapy (ADT) stimulate prostate
cancetr. develops.
cancer cell growth.

Extend overall survival

Enzalutamide / Androgen receptor Standard of care for
) ] A by several months
Abiraterone signaling inhibitors. CRPC.
compared to placebo.
Extends mean
o survival by ~2-3
Docetaxel A taxane that inhibits Standard of care for
o ] months compared to
(Chemotherapy) cancer cell division. metastatic CRPC.

older chemotherapies.

[3]

| Radium-223 | Alpha-emitting radiopharmaceutical that targets bone metastases. | For CRPC
with symptomatic bone metastases. | Improves overall survival and delays skeletal-related
events. |

Experimental Protocols
Phase I/ll Clinical Trial (VAL201-001) Methodology
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The study was designed as an accelerated titration, open-label, dose-escalation trial to identify
the maximum tolerated or administered dose (MTD/MAD).[1]

» Patient Selection: Patients with incurable, locally advanced or metastatic prostate cancer
with rising Prostate-Specific Antigen (PSA) levels were enrolled.[2]

o Study Design: A 3+3 dose-escalation design was used, with dose-limiting toxicity (DLT)

assessments.[1]

o Treatment Regimen: VAL-201 was administered via subcutaneous injection on Days 1, 8,
and 15 of a 21-day (3-week) cycle, for up to 6 cycles.[1]

» Dose Escalation: Dosing was escalated in cohorts from 0.5 mg/kg up to 5.0 mg/kg.[1]

» Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included
pharmacokinetic (PK) analysis and preliminary signs of clinical activity, such as changes in

PSA levels and tumor size on imaging.[1]

'VAL201-001 Trial Protocol
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Figure 2: Simplified workflow of the VAL201-001 dose-escalation trial.

Preclinical Research Protocols

Preclinical studies demonstrated that VAL-201 was effective against both hormone-responsive
and hormone-independent LNCaP prostate cancer cell lines.[3] While detailed step-by-step
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protocols are not fully available in the reviewed literature, the research involved standard cell
biology and animal model techniques:

o Cell Culture: LNCaP prostate cancer cells were cultured under standard laboratory
conditions.

» Growth Inhibition Assays: Cells were treated with varying concentrations of VAL-201 to
determine its effect on cell proliferation, likely using methods such as MTT or direct cell
counting.

e Tumor Xenograft Models: LNCaP cells were implanted in immunocompromised mice to form
tumors. The mice were then treated with VAL-201 to assess its effect on tumor growth in
Vivo.[3]

Conclusion and Future Outlook

VAL-201 has demonstrated a favorable safety profile and early signs of clinical activity in
patients with advanced prostate cancer.[1] Its unique mechanism of targeting the AR-Src
interaction offers a novel therapeutic strategy, particularly for castration-resistant disease.[3]
The 54.5% response rate in the Phase I/ll trial, characterized by disease stabilization and
favorable PSA modulation, is encouraging.[4]

Although the clinical trial was discontinued, the asset is being "repackaged for out-licensing,"
suggesting that development may continue under a partnership.[5] Future clinical trials would
be necessary to establish its efficacy relative to current standards of care and to identify the
patient populations most likely to benefit from this targeted therapy. Further publication of the
full clinical study report and preclinical data will be critical for the continued evaluation of VAL-
201's therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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